molecular formula C13H20N2O2S2 B2405268 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide CAS No. 2034484-92-7

2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2405268
CAS No.: 2034484-92-7
M. Wt: 300.44
InChI Key: FFKRLFMPOVKIQE-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide ( 2034484-92-7) is a high-purity synthetic compound with a molecular formula of C13H20N2O2S2 and a molecular weight of 300.44 g/mol . This carboxamide-functionalized 1,3-thiazole derivative is designed for research applications, particularly in the discovery and development of novel therapeutic agents. The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in several FDA-approved drugs . Thiazole-carboxamide derivatives have demonstrated significant research potential in preclinical studies. Recent investigations have shown that structurally similar compounds act as potent negative allosteric modulators of AMPA receptors (AMPARs), which are critical targets for neuroprotective strategies in conditions like epilepsy, Alzheimer's disease, and other excitotoxicity-related neurological disorders . Furthermore, 1,3-thiazole derivatives incorporating hydrazide-hydrazone and carboxamide moieties have been synthesized and evaluated for their antitumor activity, displaying promising cytotoxicity against a panel of human cancer cell lines, including MCF-7, HepG2, and BGC-823, and demonstrating an ability to induce apoptosis and cell-cycle arrest . The structural motif of incorporating thiazole and thiadiazole carboxamide groups is also a recognized strategy in the design of novel type II c-Met inhibitors, which are a class of kinase inhibitors targeted for anticancer therapy . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c1-9-12(19-10(2)15-9)13(16)14-5-8-18-11-3-6-17-7-4-11/h11H,3-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKRLFMPOVKIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCSC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a cost-effective and environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide involves several chemical transformations that yield a compound with a thiazole ring, which is known for its biological activity. The compound's structure includes a thiazole moiety linked to an oxan sulfanyl group, contributing to its potential pharmacological effects.

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Mechanism of Action : Thiazoles can disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.
  • Case Studies : In vitro tests demonstrated that derivatives of thiazole compounds possess effective antimicrobial properties comparable to standard antibiotics .
CompoundActivity TypeTarget OrganismsReference
2,4-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamideAntibacterialGram-positive and Gram-negative bacteria

Anticancer Properties

The anticancer potential of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide has been explored through various studies:

  • In Vitro Studies : The compound has shown significant cytotoxicity against several cancer cell lines. For example, it demonstrated high percent growth inhibition against human breast cancer cell lines (MCF7) and other tumor types .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of DNA synthesis and interference with cell cycle progression, leading to apoptosis in cancer cells .
Cell LinePercent Growth Inhibition (%)Reference
MCF765.46
A54959.09

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide:

  • Functional Groups : The presence of the thiazole ring and the sulfanyl group significantly enhances biological activity.
  • Modification Studies : Variations in substituents on the thiazole ring have been shown to affect both antimicrobial and anticancer activities, allowing for targeted modifications to improve potency .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the tetrahydropyran and dimethyl groups in 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide makes it unique. These groups contribute to its enhanced solubility, bioavailability, and potential biological activities compared to similar compounds .

Biological Activity

2,4-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is crucial for its biological activity. The presence of the oxan-4-ylsulfanyl group may enhance its interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

Biological Activity Overview

  • Anticancer Activity :
    • Thiazole derivatives are often evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that modifications to the thiazole structure can significantly impact activity.
    • For instance, compounds with electron-donating groups at specific positions on the thiazole ring exhibit enhanced cytotoxicity. The structure-activity relationship (SAR) suggests that the presence of the carboxamide group contributes to increased potency against tumor cells.
  • Antimicrobial Properties :
    • Thiazoles have been reported to possess antimicrobial properties. Research indicates that certain thiazole derivatives exhibit significant inhibitory effects against a range of bacterial strains.
    • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects :
    • Some thiazole derivatives demonstrate anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo.
    • The specific compound's ability to modulate inflammatory pathways could be attributed to its structural features.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory markers

Case Study: Anticancer Activity

A recent study evaluated the anticancer efficacy of various thiazole derivatives, including 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide. The compound was tested against several cancer cell lines using the MTT assay to determine its IC50 values. Results indicated that the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting strong potential as an anticancer agent.

Case Study: Antimicrobial Activity

In another investigation, the antimicrobial activity of this thiazole derivative was assessed against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against resistant strains, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Basic: What are the common synthetic routes for preparing 2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-thiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves:

Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 60–80°C) .

Substituent Introduction :

  • 2,4-Dimethyl Groups : Methylation via alkyl halides or Mitsunobu reactions.
  • Oxan-4-ylsulfanylethyl Sidechain : Thioether coupling using Lawesson’s reagent or phosphorus pentasulfide (e.g., in chloroform at 25–40°C) .

Carboxamide Coupling : Amide bond formation between the thiazole-5-carboxylic acid and the amine sidechain using EDCl/HOBt or DCC in DMF .
Key Challenges : Optimize reaction time and solvent polarity to avoid byproducts (e.g., use ultrasound-assisted methods to enhance yields ).

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm methyl groups (δ 2.3–2.6 ppm for thiazole-CH3) and oxane sulfanyl protons (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion for C14H21N2O2S2) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., similar thiazole derivatives in ) .
  • HPLC-PDA : Assess purity (>95% for biological assays) .

Basic: What in vitro bioassays are used to evaluate its biological activity?

Methodological Answer:

Assay Type Protocol Example from Evidence
Antimicrobial Disk diffusion/MIC against S. aureus and E. coli Thiazole derivatives tested at 10–100 µg/mL
Anticancer NCI-60 cell line panel (72h incubation, IC50 determination) Sulfonamide derivatives screened at 1–10 µM
Enzyme Inhibition Fluorescence-based assays (e.g., COX-2 or kinase targets) Thiadiazole analogs with IC50 < 1 µM

Advanced: How can researchers address low yields in the final amide coupling step?

Methodological Answer:

  • Catalyst Optimization : Replace EDCl with T3P® (propylphosphonic anhydride) for higher efficiency in DCM .
  • Solvent Screening : Test polar aprotic solvents (DMF vs. THF) to improve solubility .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions .
  • Workup Strategies : Use SPE cartridges (C18) for rapid purification .

Advanced: How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., ’s table) to identify critical substituents .
  • Crystallographic Validation : Resolve ambiguous regiochemistry (e.g., oxane sulfanyl orientation) via X-ray .
  • Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration) .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the oxane sulfanyl group .
  • Salt Formation : Prepare hydrochloride salts via HCl/EtOAc .
  • Co-solvents : Use Cremophor EL®/PEG-400 mixtures (tested in for similar thiazoles) .

Advanced: How to determine the mechanism of action for observed antitumor activity?

Methodological Answer:

Transcriptomic Profiling : RNA-seq on treated vs. untreated cancer cells (e.g., ’s cell line panel) .

Target Engagement Assays : Fluorescence polarization for kinase binding .

Molecular Dynamics : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina) .

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